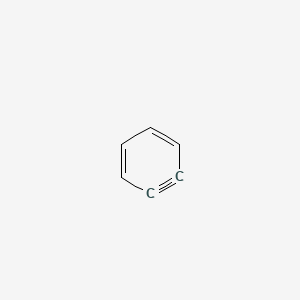

Benzyne

Description

Structure

2D Structure

Properties

CAS No. |

462-80-6 |

|---|---|

Molecular Formula |

C6H4 |

Molecular Weight |

76.1 g/mol |

IUPAC Name |

cyclohexa-1,3-dien-5-yne |

InChI |

InChI=1S/C6H4/c1-2-4-6-5-3-1/h1-4H |

InChI Key |

KLYCPFXDDDMZNQ-UHFFFAOYSA-N |

SMILES |

C1=CC#CC=C1 |

Canonical SMILES |

C1=CC#CC=C1 |

Other CAS No. |

462-80-6 |

Synonyms |

benzyne |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Structure and Bonding of Benzyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyne (C₆H₄), a fleeting and highly reactive intermediate, has captivated chemists for decades. Its unique structure, featuring a formal triple bond within a six-membered aromatic ring, challenges conventional bonding paradigms. This in-depth technical guide provides a comprehensive exploration of the structure and bonding of o-benzyne, synthesizing experimental data and theoretical models. We delve into the nuanced details of its geometry, the intricacies of its electronic structure as described by molecular orbital and valence bond theories, and the experimental methodologies employed to probe this transient species. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's fundamental properties, which are critical for harnessing its synthetic potential and understanding its role in various chemical transformations.

Introduction

The existence of this compound as a transient intermediate was first postulated to explain the outcomes of certain nucleophilic aromatic substitution reactions that proceeded via an elimination-addition mechanism. Unlike stable alkynes with linear geometries, the triple bond in this compound is incorporated into a planar hexagonal ring, leading to significant ring strain and exceptional reactivity. This guide focuses on o-benzyne, the most studied isomer, and provides a detailed analysis of its structural parameters, the theoretical frameworks that rationalize its bonding, and the sophisticated experimental techniques used for its characterization.

The Structure of this compound: A Distorted Alkyne

The geometry of this compound deviates significantly from that of a typical alkyne. The carbons of the formal triple bond are sp²-hybridized, a stark contrast to the sp-hybridization found in linear alkynes. This hybridization is a consequence of the geometric constraints imposed by the benzene (B151609) ring.

Quantitative Geometric Parameters

Numerous experimental and computational studies have been conducted to determine the precise bond lengths and angles of o-benzyne. The data reveals a highly strained and distorted hexagonal ring.

| Parameter | Experimental (Microwave Spectroscopy)[1][2][3] | Computational (CCSD(T))[1][2][3] | Benzene (for comparison)[4][5] |

| Bond Lengths (Å) | |||

| C1≡C2 | 1.264(3) | 1.24 | - |

| C2–C3 | 1.390(3) | - | 1.397 |

| C3–C4 | 1.403(3) | - | 1.397 |

| C4–C5 | 1.404(3) | - | 1.397 |

| C-H | 1.095(9) - 1.099(4) | - | 1.084 |

| Bond Angles (°) | |||

| ∠C6-C1-C2 | ~129 | - | 120 |

| ∠C1-C2-C3 | ~125 | - | 120 |

The C1≡C2 "triple" bond in this compound is significantly longer and weaker than the triple bond in acetylene (B1199291) (1.20 Å).[1][2][3] The adjacent C-C bonds are slightly shorter than those in benzene, and the bond angles around the "triple" bond are severely distorted from the ideal 180° of a linear alkyne.

Strain Energy

The immense reactivity of this compound is a direct consequence of its high strain energy. The strain arises from the severe angle distortion of the sp²-hybridized carbons involved in the triple bond and the poor overlap of the orbitals forming the in-plane π-bond. The strain energy of this compound is estimated to be around 50-63 kcal/mol.

Bonding Theories: Rationalizing the "Triple" Bond

The unusual bonding in this compound can be described by both molecular orbital (MO) theory and valence bond (VB) theory.

Molecular Orbital (MO) Theory

A molecular orbital description of this compound provides a detailed picture of its electronic structure. The key feature is the formation of the third bond in the plane of the ring. This bond results from the sideways overlap of two adjacent sp² hybrid orbitals. This overlap is poor, leading to a weak and highly reactive bond. The π-system of the benzene ring remains largely intact, perpendicular to this in-plane "π-type" bond.

Valence Bond (VB) Theory

From a valence bond perspective, the structure of this compound can be described as a resonance hybrid of several contributing structures, including a diradical form. However, the primary description involves a strained σ-bond framework with a conventional aromatic π-system, and a weak, in-plane π-bond formed from the overlap of two sp² orbitals. The high reactivity is attributed to the high energy of this strained structure and the accessibility of the LUMO (Lowest Unoccupied Molecular Orbital), which is the antibonding orbital of the in-plane π-bond.

Experimental Protocols for this compound Characterization

Due to its transient nature, studying this compound requires specialized experimental techniques. Matrix isolation spectroscopy and microwave spectroscopy have been particularly instrumental in elucidating its structure.

Matrix Isolation Spectroscopy

This technique allows for the trapping and spectroscopic study of highly reactive species at cryogenic temperatures.

Methodology:

-

Precursor Selection: A suitable precursor molecule that can generate this compound upon photolysis or pyrolysis is chosen (e.g., phthalic anhydride).

-

Matrix Gas Deposition: The precursor is mixed with a large excess of an inert gas (e.g., argon or neon) at low pressure.

-

Co-deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or BaF₂) cooled to temperatures as low as 4 K. This forms a solid, inert matrix in which the precursor molecules are isolated.

-

Generation of this compound: The matrix-isolated precursor is irradiated with UV light of a specific wavelength to induce photodecomposition and the formation of this compound.

-

Spectroscopic Analysis: The trapped this compound is then characterized using various spectroscopic methods, such as infrared (IR), ultraviolet-visible (UV-Vis), or electron paramagnetic resonance (EPR) spectroscopy. The inert matrix prevents the reactive this compound molecules from dimerizing or reacting with each other, allowing for their detailed spectroscopic analysis.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate data on the rotational constants of a molecule, from which its precise geometry can be determined.

Methodology:

-

This compound Generation: this compound is generated in the gas phase immediately before the measurement. A common method is to pass a precursor (e.g., o-diiodobenzene) through a high-temperature pyrolysis nozzle or to use a pulsed-discharge nozzle with a suitable precursor gas mixture.[1][6]

-

Supersonic Expansion: The generated this compound, along with a carrier gas (e.g., argon or neon), is expanded into a high-vacuum chamber through a pulsed nozzle. This supersonic expansion cools the molecules to very low rotational and vibrational temperatures.

-

Microwave Irradiation: The cooled molecular beam is passed through a microwave cavity where it is irradiated with microwave radiation.

-

Detection: When the frequency of the microwave radiation matches a rotational transition of this compound, the molecules absorb the radiation. This absorption is detected, and the precise frequency of the transition is measured.

-

Structural Determination: By measuring a series of rotational transitions for the parent molecule and its isotopically substituted analogs (e.g., ¹³C or deuterium (B1214612) labeled), a complete and highly accurate molecular structure can be determined.[1][2][3]

Conclusion

The structure and bonding of this compound represent a fascinating deviation from standard organic chemistry principles. Its distorted geometry and the unique nature of its in-plane "triple" bond are a direct result of the constraints of the aromatic ring. A combination of sophisticated experimental techniques, particularly matrix isolation and microwave spectroscopy, and high-level computational studies has provided a detailed and consistent picture of this highly reactive intermediate. For researchers in drug development and organic synthesis, a thorough understanding of this compound's electronic structure and reactivity is paramount for designing novel synthetic routes and understanding complex reaction mechanisms. The continued exploration of this compound and its derivatives promises to unlock new avenues in chemical synthesis and materials science.

References

- 1. lweb.cfa.harvard.edu [lweb.cfa.harvard.edu]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. [PDF] Molecular Structure of o-Benzyne from Microwave Measurements | Semantic Scholar [semanticscholar.org]

- 4. Video: Structure of Benzene: Molecular Orbital Model [jove.com]

- 5. Benzene’s bond lengths corrected | Research | Chemistry World [chemistryworld.com]

- 6. pubs.aip.org [pubs.aip.org]

Aromaticity and Ring Strain Analysis of Benzyne: A Technical Guide

Introduction

Benzyne (ortho-benzyne or 1,2-didehydrobenzene) is a highly reactive intermediate derived from a benzene (B151609) ring by the removal of two adjacent hydrogen atoms. Its fleeting existence, characterized by a unique electronic structure, has fascinated chemists for decades. This technical guide provides an in-depth analysis of two key physicochemical properties of this compound: its aromaticity and ring strain. Understanding these characteristics is crucial for predicting its reactivity and harnessing its potential in organic synthesis, a field of significant interest to researchers, scientists, and drug development professionals.

The Dichotomy of Aromaticity and Ring Strain

This compound presents a fascinating case where the principles of aromaticity and ring strain are in delicate balance. While the core hexagonal ring retains its aromatic character, the presence of a highly distorted "triple bond" introduces significant strain, rendering the molecule exceptionally reactive.

Aromaticity of the this compound Core

The aromaticity of this compound is a subject of considerable theoretical interest. The molecule retains a cyclic, planar structure with a continuous loop of six π-electrons, fulfilling the criteria for Hückel's rule (4n+2 π electrons, where n=1). However, the "triple bond" is not a conventional alkyne-like triple bond. It is formed by the overlap of two adjacent sp² hybridized orbitals in the plane of the ring, orthogonal to the aromatic π-system. Consequently, the two electrons in this in-plane π-bond do not participate in the delocalized aromatic system.[1] This preserves the 6π-electron aromaticity of the benzene ring.

Computational methods are essential for quantifying the aromaticity of such a transient species. The Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are two widely used indices. NICS values are calculated at the center of the ring (NICS(0)) and at a certain distance above the ring (e.g., NICS(1)), with negative values indicating aromaticity. The HOMA index, based on bond length deviations from an ideal aromatic system, ranges from 0 (non-aromatic) to 1 (fully aromatic).

The Nature and Consequence of Ring Strain

The geometry of the six-membered ring in this compound is significantly distorted to accommodate the "triple bond". The ideal 180° bond angle for an sp-hybridized carbon in a linear alkyne is impossible to achieve within the hexagonal framework. This deviation from ideal bond angles results in substantial angle strain. The overlap of the two sp² orbitals forming the in-plane π-bond is poor, leading to a weak and highly reactive bond.

The strain energy of this compound has been estimated to be in the range of 42-50 kcal/mol. This high degree of ring strain is the primary driving force for this compound's exceptional reactivity, making it a potent electrophile and dienophile in various chemical transformations.

Quantitative Data Summary

The following tables summarize key quantitative data related to the structure, aromaticity, and energetics of this compound, with benzene provided as a reference for comparison.

Table 1: Structural and Energetic Data

| Parameter | This compound (o-C₆H₄) | Benzene (C₆H₆) |

| Bond Lengths (Å) | ||

| C1≡C2 | ~1.26 | - |

| C1-C6 | ~1.38 | 1.39 |

| C2-C3 | ~1.38 | 1.39 |

| C3-C4 | ~1.40 | 1.39 |

| C4-C5 | ~1.39 | 1.39 |

| C5-C6 | ~1.40 | 1.39 |

| Strain Energy (kcal/mol) | ~42-50 | 0 |

| Heat of Formation (gas, 298.15 K) (kJ/mol) | ~444 | 82.9 ± 0.4 |

Table 2: Aromaticity Indices

| Aromaticity Index | This compound (o-C₆H₄) (Calculated) | Benzene (C₆H₆) (Calculated) |

| NICS(0) (ppm) | -8.0 to -9.5 | -7.0 to -9.9 |

| NICS(1) (ppm) | -10.0 to -11.5 | -9.7 to -11.5 |

| NICS(1)zz (ppm) | -28.0 to -30.0 | -28.8 to -34.7 |

| HOMA | ~0.9 (for the 6π system) | ~1.0 |

Note: Calculated values for aromaticity indices can vary depending on the computational method and basis set used.

Experimental and Computational Protocols

The fleeting nature of this compound necessitates specialized techniques for its generation, trapping, and characterization.

Generation and Trapping of this compound

This compound is typically generated in situ from stable precursors. A common laboratory-scale method involves the thermal or photochemical decomposition of a precursor molecule within an inert matrix at cryogenic temperatures.

Experimental Protocol: Matrix Isolation of this compound from Phthalic Anhydride (B1165640)

-

Precursor Preparation: Phthalic anhydride is sublimed under vacuum to ensure purity.

-

Matrix Gas Preparation: A mixture of the precursor and a large excess of an inert matrix gas (e.g., Argon, typically in a ratio of 1:1000) is prepared in a gas handling line.

-

Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or BaF₂) cooled to a temperature of 10-20 K by a closed-cycle helium cryostat. Deposition is carried out under high vacuum (10⁻⁶ to 10⁻⁷ mbar).

-

Generation: The matrix-isolated phthalic anhydride is irradiated with a UV lamp (e.g., a high-pressure mercury lamp with a specific wavelength filter, often around 254 nm) to induce photodecarbonylation and photodecarboxylation, yielding this compound, CO, and CO₂.

-

Spectroscopic Analysis: The matrix is then analyzed using spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, to identify the vibrational frequencies of the trapped this compound molecule.

Spectroscopic and Computational Characterization

Experimental Protocol: Gas-Phase Photoelectron Spectroscopy of this compound

-

This compound Generation: A suitable precursor, such as a substituted halobenzene, is introduced into the gas phase. This compound is generated via a gas-phase reaction, for example, by pyrolysis or by reaction with a strong base.

-

Ionization: The gas-phase mixture containing this compound is irradiated with a high-energy photon source (e.g., a He(I) discharge lamp or synchrotron radiation) to cause photoionization.

-

Electron Energy Analysis: The kinetic energy of the ejected photoelectrons is measured using an electron energy analyzer.

-

Data Analysis: The photoelectron spectrum, a plot of electron counts versus binding energy, provides information about the electronic structure and energy levels of the molecular orbitals of this compound.

Computational Protocol: Calculation of NICS values for this compound

-

Geometry Optimization: The geometry of the this compound molecule is optimized using a suitable level of theory, for example, Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311+G(d,p).

-

NICS Calculation Setup: A "ghost" atom (Bq) is placed at the geometric center of the benzene ring (for NICS(0)) and at a specified distance perpendicular to the ring plane (e.g., 1.0 Å for NICS(1)).

-

NMR Calculation: A Nuclear Magnetic Resonance (NMR) calculation is performed using the Gauge-Independent Atomic Orbital (GIAO) method.

-

NICS Value Extraction: The isotropic magnetic shielding value of the ghost atom is extracted from the output file. The NICS value is the negative of this shielding value. For NICSzz, the zz-component of the shielding tensor is used.

Visualizing Key Relationships

The interplay between this compound's structure, reactivity, and characterization can be visualized through logical diagrams.

Conclusion

This compound occupies a unique position in organic chemistry, simultaneously exhibiting the stability of an aromatic ring and the high reactivity conferred by significant ring strain. This duality makes it a powerful and versatile intermediate in synthesis. A thorough understanding of its structural and energetic properties, gained through a combination of experimental techniques and computational modeling, is paramount for its effective utilization in the development of novel molecules and pharmaceuticals. This guide has provided a comprehensive overview of the current understanding of this compound's aromaticity and ring strain, offering valuable data and procedural insights for researchers in the field.

References

Unraveling the Stability of Benzyne Isomers: A Computational Perspective

A Technical Guide for Researchers and Drug Development Professionals

The fleeting existence of benzynes, highly reactive intermediates derived from benzene, has long captivated the scientific community. Their unique electronic structure and high reactivity make them valuable synthons in organic chemistry, yet their inherent instability poses significant challenges for experimental characterization. Computational chemistry has emerged as an indispensable tool for elucidating the intrinsic properties of these elusive species. This technical guide provides an in-depth analysis of the computational studies on the relative stability of the three benzyne isomers: ortho-, meta-, and para-benzyne.

Relative Stability of this compound Isomers

The stability of this compound isomers is a subject of considerable computational investigation. The consensus from numerous studies is that in the singlet ground state, ortho-benzyne is the most stable isomer, followed by meta-benzyne, with para-benzyne being the least stable. This stability trend is primarily attributed to the nature and extent of the interaction between the two radical electrons.

In o-benzyne, the radical orbitals are in close proximity, leading to a significant through-space interaction that stabilizes the singlet state.[1][2][3] The interaction in m-benzyne also has a significant through-space component.[2][3] In contrast, the radical centers in p-benzyne are too far apart for effective through-space overlap; instead, stability is derived from a less effective through-bond interaction.[1][2][3]

The diradical nature of benzynes makes them excellent candidates for study using multireference computational methods, which are adept at handling static and dynamic electron correlation.[1][3] The energy difference between the lowest lying singlet state and the triplet state, known as the singlet-triplet gap, is a key indicator of the diradical character and reactivity.[1] o-Benzyne exhibits the largest singlet-triplet gap, while p-benzyne has the smallest, reflecting the different coupling mechanisms between the radical electrons.[1]

Quantitative Energetic Data

The relative energies of the singlet and triplet states of the this compound isomers have been calculated using various high-level computational methods. The following table summarizes key energetic data from the literature.

| Isomer | State | Relative Energy (kcal/mol) | Singlet-Triplet Splitting (kcal/mol) | Computational Method | Reference |

| o-Benzyne | Singlet | 0.0 | 37.5 | MR-AQCC/cc-pVTZ | [1] |

| Triplet | 37.5 | MR-AQCC/cc-pVTZ | [1] | ||

| m-Benzyne | Singlet | 23.4 | 21.0 | MR-AQCC/cc-pVTZ | |

| Triplet | 44.4 | MR-AQCC/cc-pVTZ | |||

| p-Benzyne | Singlet | 35.8 | 3.8 | MR-AQCC/cc-pVTZ | [1] |

| Triplet | 39.6 | MR-AQCC/cc-pVTZ | [1] |

Note: Relative energies are calculated with respect to the o-benzyne singlet state.

Computational Methodologies

A variety of computational methods have been employed to study this compound isomers, each with its own strengths and limitations. The choice of method is critical for obtaining accurate and reliable results, particularly given the multireference character of these diradical species.

Key Experimental Protocols (Computational)

1. Density Functional Theory (DFT)

-

Protocol: Geometry optimizations and frequency calculations are often performed using DFT methods. Common functionals include B3LYP and M06-2X.[4][5] A reasonably large basis set, such as 6-311+G(d,p), is typically used to provide a good balance between accuracy and computational cost.[5] DFT can provide a rapid means to assess the relative stabilities of arynes.[4]

-

Application: Useful for initial geometry optimizations and for studying substituted this compound systems where multireference calculations may be computationally prohibitive.[6][7] However, standard DFT methods can sometimes struggle to accurately describe the diradical nature of benzynes, and unrestricted DFT calculations may be necessary.[8]

2. Multireference Methods

-

Protocol: To accurately capture the electronic structure of this compound isomers, multireference methods are often necessary.[1][3][9] The Complete Active Space Self-Consistent Field (CASSCF) method is a common starting point.[2][10] The active space should be chosen carefully to include the key orbitals involved in the diradical character, such as the σ, σ, π, and π orbitals. An (8,8) active space (8 electrons in 8 orbitals) has been shown to be effective.[1][2][3]

-

Further Correlation: To include dynamic electron correlation, methods like Multireference Configuration Interaction with Singles and Doubles (MR-CISD) or Multireference Averaged Quadratic Coupled Cluster (MR-AQCC) are applied on top of the CASSCF wavefunction.[1][3][8] These methods provide highly accurate energies and properties.

Visualizing Relationships and Workflows

Logical Relationship of this compound Isomer Stability

The following diagram illustrates the relative energy levels of the singlet and triplet states of the this compound isomers, highlighting the greater stability of the ortho isomer in its singlet state.

Caption: Relative energy levels of this compound isomers.

Typical Computational Workflow for this compound Stability Analysis

The diagram below outlines a standard workflow for the computational investigation of this compound isomer stability.

Caption: A typical computational workflow for studying this compound isomers.

Conclusion

Computational studies have been instrumental in providing a detailed understanding of the factors governing the stability of this compound isomers. The established stability order of ortho > meta > para for the singlet ground state is well-supported by high-level multireference calculations. The insights gained from these computational investigations are not only of fundamental academic interest but also have practical implications for synthetic chemists seeking to harness the reactivity of these transient intermediates in the development of novel pharmaceuticals and functional materials. The continued development of computational methodologies promises to further refine our understanding of these fascinating and highly reactive molecules.

References

- 1. Multireference Averaged Quadratic Coupled Cluster (MR-AQCC) Study of the Geometries and Energies for ortho-, meta- and para-Benzyne - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Multireference Averaged Quadratic Coupled Cluster (MR-AQCC) Study of the Geometries and Energies for ortho-, meta- and para-Benzyne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Efficient Computational Model to Predict the Synthetic Utility of Heterocyclic Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. comporgchem.com [comporgchem.com]

- 6. Computational predictions of substituted this compound and indolyne regioselectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational predictions of substituted this compound and indolyne regioselectivities [escholarship.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Multireference Averaged Quadratic Coupled Cluster (MR-AQCC) Study of the Geometries and Energies for ortho-, meta- and para-Benzyne | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic Identification of Transient Benzyne Intermediates: A Technical Guide

Abstract

Benzyne, a highly reactive and transient intermediate derived from an aromatic ring by the removal of two adjacent substituents, plays a pivotal role in modern organic synthesis. Its fleeting nature, characterized by a strained "triple bond" within the six-membered ring, makes direct observation challenging.[1][2] The elucidation of its structure and reactivity has been heavily reliant on sophisticated spectroscopic techniques coupled with trapping experiments. This guide provides an in-depth overview of the primary spectroscopic methods employed for the direct detection and characterization of this compound intermediates, including matrix isolation spectroscopy (IR, UV-Vis), transient absorption spectroscopy, mass spectrometry, and microwave spectroscopy. Detailed experimental protocols, comparative quantitative data, and logical workflows are presented to serve as a comprehensive resource for researchers in chemistry and drug development.

Generation of this compound for Spectroscopic Analysis

Due to their extreme reactivity, this compound intermediates must be generated in situ for spectroscopic study.[2] The choice of precursor and generation method is critical and often tailored to the specific spectroscopic technique being employed. Common methods include dehydrohalogenation of aryl halides, thermal or photochemical decomposition of specialized precursors, and mild fluoride-induced elimination.[1][3][4]

Several pathways can be utilized to generate this compound from various precursors. These methods are broadly categorized as thermal, photochemical, or base-induced elimination reactions.[1][5][6] The selection of a particular method often depends on the requirements of the spectroscopic technique and the desired reaction conditions. For instance, photochemical methods are highly suitable for low-temperature matrix isolation studies.[7]

Caption: General pathways for generating the transient this compound intermediate.

Matrix Isolation Spectroscopy

Matrix isolation is a powerful technique that allows for the study of highly reactive species by trapping them in an inert, solid matrix (e.g., argon or neon) at cryogenic temperatures (typically below 20 K).[1][6] This environment prevents the reactive intermediates from dimerizing or reacting further, enabling their characterization by conventional spectroscopic methods like Infrared (IR) and UV-Visible (UV-Vis) spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the unique vibrational modes of this compound, particularly the characteristic carbon-carbon triple bond stretch. The vibrational frequency of this bond in o-benzyne is found at 1846 cm⁻¹, which is significantly lower than that of a typical unstrained alkyne (~2150 cm⁻¹), reflecting the high degree of strain in the molecule.[2] This characteristic peak, along with other fingerprint vibrations, provides definitive evidence for the presence of the this compound intermediate. Computational calculations (DFT and CCSD(T)) are crucial for assigning the observed IR absorptions.[6][8][9]

| Species | C≡C Stretch (cm⁻¹) | Matrix | Reference |

| o-Benzyne | 1846 | Argon | [2][8] |

| 3-Fluoro-o-benzyne | 1866 | Argon | [8] |

| Perfluoro-o-benzyne | 1878 | Argon | [8] |

| m-Benzyne | Not directly assigned as C≡C | Argon | [6][9] |

Experimental Protocol: Matrix Isolation IR Spectroscopy

-

Precursor Preparation: A suitable precursor (e.g., phthalic anhydride (B1165640) for o-benzyne, or 1,3-diiodobenzene (B1666199) for m-benzyne) is placed in a heated effusion cell.[6]

-

Matrix Deposition: A mixture of the vaporized precursor and a large excess of an inert matrix gas (e.g., Argon, ratio > 1000:1) is slowly deposited onto a cryogenic window (e.g., CsI) cooled to ~10 K by a closed-cycle helium cryostat.

-

Initial Spectrum: An initial IR spectrum of the precursor isolated in the matrix is recorded.

-

In Situ Generation: The this compound intermediate is generated in situ by photolysis of the matrix-isolated precursor using a UV lamp (e.g., mercury arc lamp).[6][7]

-

Final Spectrum: A final IR spectrum is recorded. The new absorption bands that appear after photolysis are assigned to the this compound intermediate and other photoproducts.

-

Data Analysis: The experimental spectrum is compared with computationally predicted spectra (e.g., using DFT or CCSD(T) methods) to confirm the assignments of the vibrational modes.[8][9]

Caption: Workflow for a matrix isolation IR spectroscopy experiment.

Transient Absorption Spectroscopy (TAS)

Transient absorption spectroscopy is a pump-probe technique used to study the dynamics of short-lived species on timescales from femtoseconds to milliseconds.[10][11] A high-intensity "pump" pulse excites the sample, and a lower-intensity "probe" pulse, delayed in time, measures the change in absorption resulting from the generated transient species. While specific TAS data for the this compound ground state is scarce, this technique is invaluable for studying the ultrafast reaction dynamics of this compound precursors and the subsequent reactions of this compound itself.[12]

Experimental Protocol: Nanosecond Transient Absorption

-

Sample Preparation: A solution of a suitable this compound precursor in a non-reactive solvent is prepared in a cuvette.

-

Excitation (Pump): The sample is excited with a short, high-energy laser pulse (the pump beam, e.g., from an Nd:YAG laser) at a wavelength where the precursor absorbs.

-

Probing: A continuous or pulsed broad-spectrum light source (the probe beam, e.g., a xenon arc lamp) is passed through the sample at a right angle to the pump beam.

-

Detection: The transmitted probe light is directed into a monochromator and detected by a fast detector (e.g., a photomultiplier tube or ICCD camera).

-

Data Acquisition: The change in absorbance (ΔA) is recorded as a function of wavelength at various time delays after the pump pulse. This provides the transient absorption spectrum of the generated intermediates.

-

Kinetic Analysis: By fixing the probe wavelength at a maximum of a transient absorption band, the decay kinetics of the intermediate can be measured.

Caption: A simplified workflow for a pump-probe TAS experiment.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions and is a key tool for detecting this compound, particularly when coupled with high-temperature generation techniques like Flash Vacuum Thermolysis (FVT).[13][14] In these experiments, a precursor is rapidly heated under high vacuum, and the resulting products, including this compound, are directly ionized and analyzed by a mass spectrometer. The this compound radical cation is typically observed at m/z 76.[13]

Experimental Protocol: Flash Vacuum Thermolysis-Mass Spectrometry (FVT-MS)

-

Precursor Introduction: The precursor compound is introduced into a high-vacuum system.

-

Thermolysis: The precursor vapor is passed through a quartz tube heated to high temperatures (e.g., 600-1000 °C).[13] This induces fragmentation and the formation of this compound.

-

Ionization: The products exiting the pyrolysis zone are immediately ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The ion current for each m/z value is detected, generating a mass spectrum. The presence of a signal at m/z 76 is indicative of the formation of C₆H₄, i.e., this compound.[13][14]

Microwave Spectroscopy

Microwave spectroscopy provides exceptionally precise data on the rotational constants of a molecule, from which a detailed molecular structure can be derived. This technique has been successfully applied to o-benzyne in the gas phase, yielding accurate bond lengths and angles that confirm its distorted cyclic alkyne structure.[15]

Structural Data for o-Benzyne

The structure of o-benzyne was determined by measuring the rotational spectra of multiple isotopologues. The results show a significantly shortened C1-C2 bond with alkyne character, while the other C-C bonds remain similar to those in benzene.[15]

| Parameter | Value (Å or °) | Reference |

| C1≡C2 Bond Length | 1.264(3) Å | [15] |

| C2-C3 Bond Length | 1.390(3) Å | [15] |

| C3-C4 Bond Length | 1.403(3) Å | [15] |

| C4-C5 Bond Length | 1.404(3) Å | [15] |

The Role of Computational Chemistry

Throughout all spectroscopic investigations of this compound, computational quantum chemistry plays an indispensable supporting role.[16] Methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CCSD(T)) are used to:

-

Predict IR and UV-Vis spectra to aid in the assignment of experimental data.[6][8]

-

Calculate molecular geometries, which can be compared with experimental results from techniques like microwave spectroscopy.[15]

-

Determine the relative energies of different this compound isomers (ortho, meta, para) and their electronic states (singlet vs. triplet).[6]

-

Model reaction pathways and predict the regioselectivity of this compound reactions.[17][18]

Conclusion

The spectroscopic identification of transient this compound intermediates has evolved from early trapping experiments to direct, high-resolution characterization. Matrix isolation IR spectroscopy remains the cornerstone for vibrational analysis, providing the definitive signature of the strained triple bond. Transient absorption spectroscopy offers insights into the fast reaction dynamics, while mass spectrometry confirms the molecular weight of the intermediate. Finally, microwave spectroscopy provides the most precise structural determination available. The synergy between these advanced experimental techniques and high-level computational methods has been crucial in painting a complete picture of this fascinating and synthetically valuable reactive intermediate.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Aryne - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. s3.smu.edu [s3.smu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Introduction to Transient Spectroscopy and its applications- Oxford Instruments [andor.oxinst.com]

- 11. youtube.com [youtube.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. UQ eSpace [espace.library.uq.edu.au]

- 15. lweb.cfa.harvard.edu [lweb.cfa.harvard.edu]

- 16. Theoretical and computational study of benzenium and toluenium isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. comporgchem.com [comporgchem.com]

- 18. Computational predictions of substituted this compound and indolyne regioselectivities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Structure and Molecular Orbitals of o-Benzyne

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ortho-benzyne (1,2-didehydrobenzene) is a highly reactive and transient chemical intermediate of significant interest in organic synthesis and materials science. Its unique electronic structure, characterized by a strained "triple bond" within a hexagonal carbon framework, dictates its exceptional reactivity. This guide provides a comprehensive technical overview of the electronic and molecular orbital structure of o--benzyne, detailing its singlet and triplet states, geometric parameters, and the experimental and computational methods used for its characterization. Understanding these fundamental properties is crucial for harnessing its synthetic potential in the development of complex molecules, including novel pharmaceutical agents.

Electronic Structure of o-Benzyne

The structure of o-benzyne is derived from a benzene (B151609) ring by the removal of two adjacent hydrogen atoms. This results in a planar hexagonal ring, but the bonding between the two de-hydrogenated carbon atoms (C1 and C2) is highly unusual and is the source of the molecule's high reactivity and strain energy, which is estimated to be around 63 kcal/mol higher than benzene.[1]

The "Aryne" Triple Bond

Unlike a standard alkyne which features a linear geometry with sp-hybridized carbons, the carbons in o-benzyne are constrained within the hexagonal ring. The bonding framework consists of:

-

Aromatic π-system: Similar to benzene, o-benzyne retains a cyclic, delocalized π-system formed by the overlap of six p-orbitals above and below the plane of the ring.[2][3][4][5] This system contains six electrons and contributes to the molecule's partial aromatic character.

-

σ-Framework: The carbon atoms are sp² hybridized, forming a σ-bond framework that maintains the hexagonal ring structure.[4][5]

-

The Third Bond: The defining feature of o-benzyne is the third bond between C1 and C2. It is formed from the in-plane overlap of two adjacent sp² hybrid orbitals. This overlap is poor and results in a weak, highly strained bond, which is more accurately described as a diradical or a strained cumulene rather than a true triple bond. This weak in-plane bond is responsible for the electrophilic and nucleophilic character of o-benzyne.[1]

Singlet and Triplet States

o-Benzyne can exist in both singlet and triplet electronic states, which differ in their electron spin configurations, geometries, and reactivities.[6]

-

Singlet State (¹A₁): This is the ground state of o-benzyne.[7] The two electrons from the de-hydrogenated carbons are spin-paired and occupy the same molecular orbital (the symmetric combination of the in-plane radical orbitals). The singlet state is characterized by a significant diradical character but reacts in a concerted, stereospecific manner in cycloadditions, much like singlet carbenes.[6][7] This reactivity is crucial for its application in organic synthesis.

-

Triplet State (³B₂): In the triplet state, the two electrons are unpaired with parallel spins and occupy different molecular orbitals (the symmetric and antisymmetric combinations of the in-plane radical orbitals). The triplet state is higher in energy than the singlet state. Experimental measurements using photoelectron spectroscopy have determined this singlet-triplet energy splitting to be approximately 37.5 ± 0.3 kcal/mol.[8] The triplet state behaves more like a traditional biradical and is less commonly involved in synthetic applications.

Molecular Orbital (MO) Description

A molecular orbital approach provides a more detailed picture of the electronic structure and reactivity of o-benzyne. The key frontier orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO (σ): The highest occupied molecular orbital is the in-plane, symmetric (bonding) combination of the two sp² orbitals on the de-hydrogenated carbons. This orbital is relatively high in energy due to the poor overlap, making o-benzyne a good nucleophile.

-

LUMO (σ*): The lowest unoccupied molecular orbital is the corresponding in-plane, antisymmetric (antibonding) combination of the same two sp² orbitals. This orbital is unusually low in energy, which confers strong electrophilic character upon o-benzyne and makes it susceptible to attack by nucleophiles.[1]

The low HOMO-LUMO gap is a direct consequence of the weak interaction between the in-plane sp² orbitals and is the primary reason for o-benzyne's high reactivity.

Quantitative Data

Computational and experimental studies have provided precise data on the geometry and energetics of o-benzyne.

Table 1: Geometric Parameters of o-Benzyne

| Parameter | Singlet State (¹A₁) | Triplet State (³B₂) | Benzene (for comparison) |

| C1–C2 Bond Length | ~1.26 Å | ~1.32 Å | 1.40 Å[9] |

| C2–C3 Bond Length | ~1.38 Å | ~1.40 Å | 1.40 Å[9] |

| C3–C4 Bond Length | ~1.41 Å | ~1.40 Å | 1.40 Å[9] |

| C1–C6–C5 Angle | ~127° | ~123° | 120°[2][3] |

| C2–C1–C6 Angle | ~106° | ~113° | 120°[2][3] |

| Data compiled from various computational studies.[7][10][11] |

Table 2: Energetic Properties of o-Benzyne

| Property | Experimental Value |

| Singlet-Triplet Splitting (ΔE_ST) | 37.5 ± 0.3 kcal/mol (1.626 ± 0.013 eV)[8] |

| Electron Affinity (EA) | 0.564 ± 0.007 eV[8] |

Experimental and Computational Protocols

The characterization of a transient species like o-benzyne requires specialized techniques.

Ultraviolet Photoelectron Spectroscopy (UPS) of the o-Benzyne Anion

This powerful gas-phase technique is used to measure electron affinities and singlet-triplet energy splittings.

-

Generation of the Anion: The o-benzyne negative ion (C₆H₄⁻) is generated in the gas phase. A common method involves the reaction of benzene with the oxide radical anion (O⁻), which abstracts a proton and a hydrogen atom.[8]

-

Ion Trapping and Mass Selection: The generated anions are guided into a mass spectrometer where the o-benzyne anion is isolated.

-

Photodetachment: The mass-selected anions are irradiated with a fixed-frequency laser (e.g., 351 nm).[8] The laser photon detaches an electron from the anion, producing neutral o-benzyne in either its singlet ground state or triplet excited state.

-

Electron Energy Analysis: The kinetic energy of the detached photoelectrons is measured. The difference between the photon energy and the electron's kinetic energy gives the electron binding energy.

-

Data Interpretation: The resulting photoelectron spectrum shows distinct peaks. The energy difference between the peaks corresponding to the formation of the singlet and triplet states of neutral o-benzyne directly provides the singlet-triplet splitting (ΔE_ST).[8] The energy required to form the ground state (singlet) o-benzyne from the anion corresponds to the electron affinity of o-benzyne.[8]

Matrix Isolation Spectroscopy

This method allows for the direct spectroscopic observation of reactive intermediates by trapping them in an inert, cryogenic solid matrix.

-

Precursor Synthesis: A suitable precursor for o-benzyne, such as phthalic anhydride (B1165640) or 1,2-diiodobenzene, is prepared.[12]

-

Pyrolysis and Matrix Deposition: The precursor is heated to high temperatures (pyrolysis) to induce fragmentation and formation of o-benzyne in the gas phase.[12]

-

Co-deposition: The gas-phase mixture containing o-benzyne is immediately co-deposited with a large excess of an inert gas (e.g., Argon) onto a cryogenic window (typically cooled to ~10 K).

-

Spectroscopic Analysis: The solid matrix, now containing isolated o-benzyne molecules, is analyzed using various spectroscopic techniques, such as Infrared (IR), Ultraviolet-Visible (UV-Vis), or Electron Paramagnetic Resonance (EPR) spectroscopy, to characterize its vibrational and electronic properties.

Computational Chemistry Protocol (DFT)

Density Functional Theory (DFT) is a widely used computational method to predict the properties of molecules like o-benzyne.

-

Model Building: The initial 3D structure of o-benzyne is constructed using molecular modeling software.

-

Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger) are chosen.[11] The choice of functional and basis set is critical for obtaining accurate results.

-

Geometry Optimization: The energy of the molecular structure is minimized to find the most stable geometric arrangement of atoms. This is performed separately for both the singlet and triplet states. This step yields bond lengths, bond angles, and the overall molecular geometry.[11][13]

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

-

Property Calculation: Single-point energy calculations are performed on the optimized geometries to determine electronic properties such as molecular orbital energies (HOMO, LUMO), singlet-triplet splitting, and electron affinity. The results from these calculations provide valuable insights that complement experimental findings.[10]

Visualizations

Caption: Formation of the in-plane σ (HOMO) and σ* (LUMO) orbitals of o-benzyne.

Caption: Key differences between the singlet and triplet states of o-benzyne.

Caption: Workflow for the generation and characterization of o-benzyne.

Relevance in Drug Development

The unique reactivity of o-benzyne, governed by its low-lying LUMO and high-energy HOMO, makes it a powerful tool in synthetic chemistry. In drug development, chemists utilize o-benzyne's ability to undergo rapid cycloaddition and nucleophilic addition reactions to construct complex molecular scaffolds that are otherwise difficult to access.[14][15][16] For instance, the [3+2] cycloaddition of benzynes with azides provides a rapid entry to functionalized benzotriazoles, a class of compounds with important biological activities.[14][16] The ability to form multiple carbon-carbon and carbon-heteroatom bonds in a single step under mild conditions makes this compound chemistry an attractive strategy for building libraries of complex molecules for drug screening and lead optimization.[17]

Conclusion

o-Benzyne possesses a fascinating and unique electronic structure dominated by a highly strained, in-plane "third bond" and a low-lying LUMO. Its ground state is a singlet with significant diradical character, lying substantially lower in energy than its triplet counterpart. This electronic configuration imparts both electrophilic and nucleophilic properties, driving its high reactivity. Through a combination of sophisticated experimental techniques like photoelectron spectroscopy and powerful computational methods, a detailed quantitative understanding of o-benzyne's structure and energetics has been achieved. This fundamental knowledge is paramount for controlling and exploiting its reactivity in the synthesis of complex organic molecules relevant to the pharmaceutical industry and beyond.

References

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benzene - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Computational predictions of substituted this compound and indolyne regioselectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental observation of molecular-weight growth by the reactions of o-benzyne with benzyl radicals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Computational predictions of substituted this compound and indolyne regioselectivities [escholarship.org]

- 14. This compound Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

An In-depth Technical Guide to the Theoretical Models of the Benzyne Triple Bond

For Researchers, Scientists, and Drug Development Professionals

Benzyne, a highly reactive intermediate, is characterized by a formal triple bond within a six-membered aromatic ring. This structural feature imparts significant strain and unique reactivity, making it a fascinating subject of theoretical and experimental investigation. Understanding the nature of this unconventional triple bond is crucial for harnessing this compound chemistry in synthetic applications, particularly in the development of complex molecules and pharmaceutical agents.

Theoretical Models of the this compound Triple Bond

The bonding in o-benzyne deviates significantly from a standard linear alkyne. The carbons of the triple bond are sp²-hybridized, unlike the sp-hybridization in linear alkynes.[1] This geometric constraint forces the orbitals to overlap in a less-than-ideal manner, leading to a highly strained and reactive bond.

Primary Bonding Model: Overlap of sp² Hybridized Orbitals

The most widely accepted model describes the this compound "triple bond" as consisting of three components:

-

A standard sigma (σ) bond formed by the overlap of two sp² hybrid orbitals.

-

A standard pi (π) bond formed by the overlap of two p orbitals perpendicular to the plane of the ring. This π system remains part of the aromatic sextet.

-

A second, highly distorted π bond formed by the poor, in-plane overlap of two adjacent sp² hybrid orbitals.[2][3] These sp² orbitals are directed away from each other, resulting in a weak and highly reactive bond.[2] This in-plane π bond lies at a right angle to the aromatic π system.[2]

Analogous Models: Coulson-Moffitt's Bent Bond Theory

While not a direct model for this compound, the Coulson-Moffitt or "bent bond" (also known as "banana bond") model for strained cyclic molecules like cyclopropane (B1198618) provides a useful conceptual analogy.[4][5][6] This model proposes that in strained rings, the C-C bonds are not linear but are bent or curved to accommodate the geometric constraints, leading to a redistribution of electron density and a reduction in strain.[4] The in-plane π bond of this compound can be thought of as an extreme case of bent bonding, resulting from the severe angle distortion required to incorporate a triple bond into a hexagonal ring.

Computational Approaches: Natural Bond Orbital (NBO) Analysis

Modern computational chemistry provides powerful tools to analyze the electronic structure of molecules like this compound. Natural Bond Orbital (NBO) analysis, developed by Frank Weinhold and his colleagues, is a method for translating the complex wave function of a molecule into the familiar language of localized bonds, lone pairs, and delocalization effects.[7][8][9] NBO analysis can quantify the hybridization of the orbitals involved in the this compound triple bond, the extent of electron delocalization, and the nature of the donor-acceptor interactions that contribute to its reactivity. For instance, NBO analysis can reveal the precise p-character of the hybrid orbitals forming the in-plane "pi" bond, offering a quantitative measure of its deviation from a standard pi bond.

Data Presentation: Quantitative Properties of the this compound Triple Bond

Various experimental and computational methods have been employed to determine the geometric and energetic properties of o-benzyne. The following table summarizes key quantitative data.

| Property | Experimental Value | Computational Method | Calculated Value | Reference(s) |

| C1≡C2 Bond Length | 1.264(3) Å (Microwave Spectroscopy) | CCSD(T) | ~1.26 Å | [2][10][11] |

| ~1.26 Å (Matrix Isolation Spectroscopy) | HF | 1.22 Å | [2][12] | |

| C2-C3 Bond Length | 1.390(3) Å (Microwave Spectroscopy) | HF | 1.38 Å | [10][11][12] |

| Other C-C Bond Lengths | 1.403-1.404(3) Å (Microwave Spectroscopy) | - | Within 0.01 Å of benzene | [2][10][11] |

| Strain Energy | - | - | ~50 kcal/mol | [2] |

| - | - | 63 kcal/mol | [13] | |

| Heat of Formation (ΔHf,298) | 105.1 ± 3.2 kcal/mol | - | - | [14] |

Experimental Protocols

The high reactivity of this compound necessitates specialized experimental techniques for its generation and characterization.

a) Matrix Isolation Spectroscopy

This technique allows for the study of highly reactive species by trapping them in an inert, solid matrix at very low temperatures.

-

This compound Generation: this compound precursors, such as tetrafluorophthalic anhydride (B1165640) or 1,3-diiodobenzene, are subjected to UV photolysis or flash vacuum pyrolysis.[14]

-

Matrix Deposition: The generated this compound, along with a large excess of an inert gas (e.g., argon or neon), is co-deposited onto a cryogenic window (e.g., CaF₂) cooled to temperatures as low as 3-12 K.[14][15]

-

Spectroscopic Analysis: The trapped this compound is then characterized using infrared (IR) spectroscopy.[14] The low temperature and isolation within the matrix prevent further reactions and minimize spectral broadening, allowing for detailed vibrational analysis.[15] The experimental IR spectra are often compared with computational predictions (e.g., from CCSD(T) calculations) to confirm the identity of the trapped species.[14][16]

b) Microwave Rotational Spectroscopy

This high-resolution technique provides precise information about the molecular geometry of gas-phase molecules.

-

This compound Generation: this compound is efficiently produced by passing a dilute mixture of a precursor (e.g., isotopically enriched benzene) in a carrier gas (e.g., neon) through a pulsed-DC discharge beam source.[10][11]

-

Spectroscopic Measurement: The generated this compound is introduced into a Fabry-Perot cavity Fourier transform microwave spectrometer.[10] By measuring the rotational transitions for various isotopomers (e.g., ¹³C and D substituted), a complete and highly accurate molecular structure, including bond lengths and angles, can be determined.[10][11]

c) Chemical Trapping (Diels-Alder Reaction)

Due to its transient nature, this compound is often identified by "trapping" it with a reagent that undergoes a characteristic reaction. The Diels-Alder reaction is a common method for this purpose.[17][18]

-

In-situ Generation of this compound: this compound is generated in solution from a suitable precursor. A common modern precursor is phenyl[2-(trimethylsilyl)phenyl]iodonium triflate, from which this compound can be generated under mild conditions using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).[19] Another classic method involves the diazotization of anthranilic acid.[20]

-

Trapping with a Diene: A diene, such as tetraphenylcyclopentadienone (B147504) or furan, is included in the reaction mixture.[17][19]

-

Reaction and Isolation: The highly reactive this compound acts as a dienophile and undergoes a [4+2] cycloaddition with the diene to form a stable adduct.[21] This adduct can then be isolated and purified using standard techniques like column chromatography.[19] The structure of the adduct provides definitive evidence for the transient existence of the this compound intermediate.

Mandatory Visualizations

Caption: Theoretical orbital overlap in the this compound triple bond.

Caption: Experimental workflow for this compound generation and trapping.

Caption: Logical relationships between computational chemistry approaches.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. This compound, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 4. Coulson and Moffitt’s Modification - Pharmacareerinsider [pharmacareerinsider.com]

- 5. Bent bond - Wikipedia [en.wikipedia.org]

- 6. Coulson and Moffitt’s Modification, Sachse Mohr’s Theory (Theory of Strainless Rings) | Pharmaguideline [pharmaguideline.com]

- 7. NBO [cup.uni-muenchen.de]

- 8. What is NBO analysis and how is it useful (2016) | Frank Weinhold | 688 Citations [scispace.com]

- 9. Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lweb.cfa.harvard.edu [lweb.cfa.harvard.edu]

- 11. experts.arizona.edu [experts.arizona.edu]

- 12. organic chemistry - Why is the this compound triple bond distorted? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. fiveable.me [fiveable.me]

- 14. s3.smu.edu [s3.smu.edu]

- 15. Matrix isolation - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. The hexadehydro-Diels-Alder reaction: this compound generation via cycloisomerization of tethered triynes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. TCI Practical Example: Diels-Alder Reaction Using the this compound Precursor | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Intramolecular [4+2] Trapping of a Hexadehydro-Diels–Alder (HDDA) this compound by Tethered Arenes - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Fleeting Intermediate: Early Experiments Establishing the Existence of Benzyne

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the pantheon of reactive intermediates in organic chemistry, benzyne holds a unique place. A neutral, highly strained aryne, its fleeting existence was a subject of debate for decades before definitive proof was established. This technical guide delves into the core early experiments that provided the foundational evidence for the existence of this compound, offering a detailed look at the methodologies and quantitative data that convinced a skeptical chemical community. Understanding this history is not merely an academic exercise; it provides a fundamental appreciation for the inferential logic and experimental design that underpin much of modern physical organic chemistry and informs the contemporary use of aryne chemistry in complex molecule synthesis, a field of significant interest in drug development.

The story of this compound's discovery is a testament to the power of indirect evidence and elegant experimental design. Two key sets of experiments, conducted by Georg Wittig and John D. Roberts, stand as pillars of this early work. While Wittig's experiments provided the initial, compelling observations of anomalous reactivity, it was Roberts' isotopic labeling study that delivered the "smoking gun," a beautifully simple yet powerful piece of evidence for a symmetrical, charge-neutral intermediate.

I. The Wittig Experiments: Anomalous Reactivity of Halobenzenes

In the 1940s, Georg Wittig and his colleagues were investigating the reactions of organolithium reagents with aryl halides. Their work with fluorobenzene (B45895) and phenyllithium (B1222949) produced results that could not be explained by the accepted nucleophilic aromatic substitution mechanisms of the time.

Experimental Protocol: Reaction of Fluorobenzene with Phenyllithium

The following is a generalized protocol based on the work of Wittig and colleagues.

Materials:

-

Fluorobenzene

-

Phenyllithium in diethyl ether

-

Anhydrous diethyl ether

-

Dry ice (solid CO₂)

-

Hydrochloric acid

-

Standard laboratory glassware, maintained under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A solution of phenyllithium in anhydrous diethyl ether was prepared.

-

The phenyllithium solution was cooled to -78 °C using a dry ice/acetone bath.

-

An equimolar amount of fluorobenzene, dissolved in anhydrous diethyl ether, was added dropwise to the cooled phenyllithium solution with constant stirring.

-

The reaction mixture was allowed to slowly warm to room temperature and then stirred for several hours.

-

The reaction was quenched by pouring the mixture over crushed dry ice, followed by acidification with hydrochloric acid.

-

The organic layer was separated, washed, dried, and the solvent was removed to isolate the products.

-

The product mixture was analyzed to identify and quantify the components.

Data Presentation

The primary products observed by Wittig were biphenyl (B1667301) and triphenylene. The formation of these products, particularly triphenylene, was unexpected.

| Reactants | Key Products | Observed Yield (Approximate) |

| Fluorobenzene + Phenyllithium | Biphenyl | ~22-25% |

| Triphenylene | ~1-2% |

Note: Yields are approximate and varied based on specific reaction conditions.

Logical Framework for this compound's Existence (Wittig's Hypothesis)

Wittig's initial hypothesis to explain these observations involved a zwitterionic intermediate. However, the formation of triphenylene, a trimer of the proposed intermediate, strongly suggested a highly reactive, neutral species. The logical progression of this early hypothesis is outlined below.

singlet vs triplet state of benzyne isomers

An In-Depth Technical Guide to the Singlet and Triplet States of Benzyne Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzynes, isomers of didehydrobenzene (C₆H₄), are critical and highly reactive intermediates in organic chemistry. Their unique electronic structures, existing as either singlet or triplet diradicals, dictate their stability, reactivity, and reaction pathways. This technical guide provides a comprehensive examination of the electronic ground and excited states of ortho-, meta-, and para-benzyne. We delve into the theoretical underpinnings and experimental evidence that define their singlet-triplet energy gaps (ΔE_S-T), explore the computational and spectroscopic methods used for their characterization, and present key data in a structured format to facilitate comparison and understanding.

Introduction to this compound Isomers and Spin States

Benzynes are electrically neutral, six-membered aromatic rings where two adjacent (ortho), alternate (meta), or opposing (para) hydrogen atoms have been removed. This creates two radical centers, whose electrons can have their spins paired (antiparallel, S=0), forming a singlet state , or unpaired (parallel, S=1), forming a triplet state .[1][2] The energy difference between the lowest energy singlet and triplet states, the singlet-triplet gap (ΔE_S-T), is a crucial parameter that governs the molecule's behavior.

The ground state spin multiplicity of these isomers is a subject of intense theoretical and experimental interest. While ortho- and meta-benzyne possess singlet ground states, the gap is significantly smaller for the meta isomer.[3][4] para-Benzyne presents the most complex case, with a very small singlet-triplet gap and a pronounced diradical character due to the minimal overlap between the radical orbitals.[4][5] Understanding these electronic properties is fundamental for controlling the outcomes of reactions in which benzynes are intermediates, a key consideration in the synthesis of complex organic molecules and pharmaceuticals.[6]

Theoretical Framework: Diradical Character and the Singlet-Triplet Gap

The relative stability of the singlet and triplet states in this compound isomers is determined by the interaction between the two radical electrons.

-

ortho-Benzyne: The radical orbitals are located on adjacent carbons, allowing for significant σ-overlap within the plane of the ring. This overlap strongly stabilizes the singlet state, where electrons are paired in a new, albeit strained, σ-bond, resulting in a large singlet-triplet gap. Its reactivity often resembles that of a strained alkyne.[7]

-

meta-Benzyne: The radical centers are separated by one carbon atom, drastically reducing direct orbital overlap. This leads to a much smaller ΔE_S-T compared to o-benzyne, and the molecule exhibits greater diradical character.[4]

-

para-Benzyne: With radical centers at opposite ends of the ring, direct orbital overlap is negligible. This results in nearly degenerate singlet and triplet states and a pronounced diradical nature.[5] While high-level calculations and experimental data suggest a singlet ground state, the gap is exceptionally small, and substituents can potentially invert the ordering to a triplet ground state.[4][8]

Early computational studies using methods like CNDO-2 suggested a singlet ground state for ortho- and meta-benzyne and a triplet ground state for para-benzyne.[3] However, more sophisticated methods have refined this understanding, consistently showing a singlet ground state for all three isomers, with the stability of the singlet state relative to the triplet decreasing in the order ortho > meta > para.[4]

Quantitative Data Summary

The singlet-triplet energy gaps are critical for predicting the chemical behavior of these isomers. The following table summarizes experimental and computational values.

| This compound Isomer | Method | ΔE_S-T (kcal/mol) | Reference |

| ortho-Benzyne | Experiment | 37.5 ± 0.3 | [4] |

| SF-OD/cc-pVTZ | 37.8 | [4] | |

| AFQMC | 37.9 ± 0.5 | [9] | |

| meta-Benzyne | Experiment | 21.0 ± 0.4 | [4] |

| SF-OD/cc-pVTZ | 21.0 | [4] | |

| AFQMC | 23.3 ± 0.5 | [9] | |

| para-Benzyne | Experiment | 3.8 ± 0.4 | [4] |

| SF-OD/cc-pVTZ | 3.3 | [4] | |

| AFQMC | 2.1 ± 0.5 | [9] |

Experimental and Computational Protocols

Characterizing these transient species requires specialized techniques capable of generating and probing highly reactive molecules under controlled conditions.

Experimental Protocols

Matrix Isolation Spectroscopy

This is the primary experimental technique for the direct observation and spectroscopic characterization of this compound isomers.

-

Precursor Selection: A suitable precursor molecule, such as a phthalic anhydride, di-iodobenzene, or an o-(trimethylsilyl)phenyl triflate, is chosen.[10][11]

-

Matrix Deposition: The precursor is co-deposited with a large excess of an inert gas (e.g., argon or neon) onto a cryogenic window (e.g., CsI or BaF₂) cooled to extremely low temperatures (3-10 K).

-

In Situ Generation: The precursor within the inert matrix is irradiated with UV light (e.g., from a mercury lamp at 254 nm) to induce photolysis, cleaving bonds to generate the this compound isomer.[10][12] The rigid, cold matrix traps the highly reactive this compound, preventing dimerization or reaction with other molecules.

-

Spectroscopic Characterization: Infrared (IR) or UV-Vis spectra of the matrix are recorded. The appearance of new absorption bands corresponding to the this compound is monitored.

-

Identification: The experimental vibrational frequencies are compared with those predicted from high-level computational methods (e.g., DFT) to confirm the identity of the trapped species.[10]

Computational Protocols

Accurate theoretical prediction of the properties of diradicals is challenging and requires methods that can properly account for electron correlation.

-

Density Functional Theory (DFT): Often used for geometry optimization and frequency calculations due to its computational efficiency. Functionals like B3LYP are common. However, standard DFT methods can struggle to accurately predict singlet-triplet gaps in systems with strong diradical character.

-

Spin-Flip (SF) Methods: This approach, often used in conjunction with Time-Dependent DFT (TD-DFT) or Configuration Interaction (CI), is specifically designed to treat diradicaloid systems. It starts from a high-spin triplet reference state (which is well-described by a single determinant) and calculates the singlet state as an excitation, yielding more reliable ΔE_S-T values.[4]

-

Multireference Methods (CASSCF, MRCI): For molecules with significant static correlation, like p-benzyne, multireference methods are often necessary. The Complete Active Space Self-Consistent Field (CASSCF) method provides a good qualitative description of the electronic structure, which can be further refined by adding dynamic correlation through methods like Multireference Configuration Interaction (MRCI).

-

Auxiliary-Field Quantum Monte Carlo (AFQMC): A high-accuracy stochastic method that has shown excellent performance in predicting singlet-triplet gaps for challenging diradical systems, including the this compound isomers, with results closely matching experimental values.[9]

Visualizations: Workflows and Relationships

Conclusion

The electronic structures of the this compound isomers are a direct consequence of the distance and resulting interaction between their two radical centers. Ortho-benzyne is best described as a strained alkyne with a large singlet-triplet gap and a clear singlet ground state. As the radical centers move further apart in meta- and para-benzyne, the orbital overlap diminishes, leading to a progressive decrease in the singlet-triplet splitting and a corresponding increase in diradical character. Para-benzyne represents an extreme case, a singlet diradical with a very small energy gap to its triplet state, making its chemistry uniquely sensitive to substituents and environmental effects. A thorough understanding of these fundamental properties, gained through a synergy of advanced experimental and computational methods, is essential for leveraging these powerful intermediates in modern chemical synthesis.

References

- 1. A study on difference between singlet excited state and triplet excited state [unacademy.com]

- 2. differencebetween.com [differencebetween.com]

- 3. roaldhoffmann.com [roaldhoffmann.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ this compound cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. p-Benzyne derivatives that have exceptionally small singlet-triplet gaps and even a triplet ground state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Matrix isolation and spectroscopic characterization of perfluorinated ortho- and meta-benzyne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Matrix Isolation of Perfluorinated p-Benzyne - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyne Reaction Mechanisms for Researchers and Drug Development Professionals

Introduction: Benzyne, a highly reactive intermediate derived from an aromatic ring by the removal of two adjacent substituents, has captivated the interest of organic chemists for decades. Its unique strained triple bond within an aromatic framework imparts exceptional reactivity, making it a powerful tool in synthetic organic chemistry. This guide provides a comprehensive overview of the core principles of this compound chemistry, including its generation, electronic structure, and key reaction mechanisms. It is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this fascinating intermediate.

The Structure and Bonding of this compound

This compound, or 1,2-didehydrobenzene, is characterized by a formal triple bond within the benzene (B151609) ring. However, this is not a typical alkyne triple bond. The geometry of the six-membered ring prevents the linear arrangement required for optimal sp-hybridization. Instead, the "third" bond is formed from the in-plane overlap of two sp²-hybridized orbitals, resulting in a weak and highly strained bond.[1][2] This strained nature is the primary reason for this compound's high reactivity.[1] Computational studies have provided valuable insights into its structure, revealing distorted bond angles and lengths compared to benzene.[2][3]

Generation of this compound

The transient nature of this compound necessitates its in situ generation. A variety of methods have been developed, ranging from classical approaches requiring harsh conditions to modern techniques that allow for the formation of this compound under mild, synthetically useful conditions.

Classical Methods

Historically, this compound was first generated under harsh conditions, such as the treatment of halobenzenes with strong bases like sodium amide in liquid ammonia.[4][5] Another classical approach involves the thermal decomposition of benzenediazonium-2-carboxylate, which explosively releases nitrogen and carbon dioxide to generate this compound.[6] While foundational, these methods often suffer from limited functional group tolerance and harsh reaction conditions.

Modern Mild Generation Methods

The advent of precursors that generate this compound under mild conditions has significantly expanded its synthetic utility. Among the most important are the fluoride-induced decomposition of 2-(trimethylsilyl)phenyl triflates and related compounds.[1][7][8] This method, often referred to as the Kobayashi protocol, allows for this compound generation at or below room temperature and is compatible with a wide range of functional groups.[1][9]

Table 1: Comparison of Common this compound Generation Methods

| Precursor | Reagents and Conditions | Advantages | Disadvantages |

| Halobenzene | NaNH₂, liq. NH₃ | Readily available starting materials | Harsh conditions, low functional group tolerance |

| Benzenediazonium-2-carboxylate | Heat | Neutral conditions | Explosive precursor, limited precursor availability |

| 2-(Trimethylsilyl)phenyl triflate | Fluoride (B91410) source (e.g., CsF, TBAF) | Mild conditions, high functional group tolerance | Precursor synthesis required |

| o-Dihalobenzenes | n-BuLi or Mg | Good for certain cycloadditions | Requires cryogenic temperatures, strong base |

Core Reaction Mechanisms of this compound

Once generated, this compound readily undergoes a variety of transformations, primarily categorized as nucleophilic additions and pericyclic reactions.

Nucleophilic Addition Reactions

Due to the electrophilic nature of the strained triple bond, this compound is highly susceptible to attack by nucleophiles.[6][10] This reaction proceeds via a two-step mechanism: nucleophilic attack on one of the carbons of the triple bond to form a carbanion, followed by protonation to yield the substituted benzene derivative.[7]

When the this compound is unsymmetrically substituted, the regioselectivity of nucleophilic addition becomes a critical consideration. The outcome is governed by a combination of electronic and steric factors, as well as the distortion of the this compound ring.[11][12][13] Computational models have shown that nucleophilic attack preferentially occurs at the carbon atom of the aryne that has the larger internal C-C-C bond angle, as this requires less distortion to reach the transition state.[11][12]

Table 2: Regioselectivity of Nucleophilic Addition to 3-Substituted Benzynes

| Substituent (at C3) | Nucleophile | Major Product (Attack at) | Minor Product (Attack at) | Reference |

| OMe | NH₂⁻ | m-Anisidine (C1) | o-Anisidine (C2) | [12] |

| CF₃ | PhNH₂ | m-(Trifluoromethyl)aniline (C1) | o-(Trifluoromethyl)aniline (C2) | [11] |

| F | N-Me-aniline | m-Fluoroaniline derivative (C1) | o-Fluoroaniline derivative (C2) | [11] |

Pericyclic Reactions: Cycloadditions

This compound is an excellent dienophile and participates in a variety of pericyclic reactions, most notably [4+2] and [2+2] cycloadditions.[1][14]

The Diels-Alder reaction of this compound with a conjugated diene is a powerful method for the construction of bicyclic aromatic compounds.[1][15] Furan (B31954) is a common diene partner in these reactions, leading to the formation of an oxygen-bridged bicyclic system.[5][16] These reactions are often highly efficient and stereospecific.

This compound can also undergo [2+2] cycloaddition reactions with alkenes and other π-systems to form four-membered rings.[17][18] These reactions provide access to strained benzocyclobutene derivatives, which are valuable synthetic intermediates.

Beyond the classical Diels-Alder and [2+2] cycloadditions, this compound can participate in [3+2] cycloadditions with 1,3-dipoles and other multicomponent reactions, further highlighting its versatility in the rapid construction of complex molecular architectures.[8][19]

Experimental Protocols

Generation of this compound from 2-(Trimethylsilyl)phenyl triflate and Trapping with Furan

This protocol details a mild and efficient method for generating this compound and trapping it in a Diels-Alder reaction.[1][10]

Materials:

-

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126)